molecular formula C34H24N4O B1244587 Cryptospirolepine

Cryptospirolepine

Cat. No. B1244587
M. Wt: 504.6 g/mol
InChI Key: DRSVXQGELOIOBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cryptospirolepine is a natural product found in Cryptolepis sanguinolenta with data available.

Scientific Research Applications

NMR Experiments and Structure Revision

Cryptospirolepine, a complex alkaloid from Cryptolepis species, has been a subject of significant interest in structural chemistry. A study by Saurí et al. (2015) developed improved NMR experiments critical for resolving structural questions about cryptospirolepine. This advancement highlights its application in developing sophisticated analytical techniques for complex organic compounds.

Degradation Analysis in Pharmaceuticals

Martin et al. (2002) conducted research to identify degradants in pharmaceuticals, using cryptospirolepine as a prototype. This study, detailed in the Journal of Heterocyclic Chemistry, exemplifies how cryptospirolepine can be used in pharmaceutical research to understand the stability and degradation pathways of complex alkaloids.

Potential Inhibitor for SARS-CoV-2 Proteins

In the context of the COVID-19 pandemic, alkaloids from Cryptolepis sanguinolenta, including cryptospirolepine, were studied for their potential inhibitory effects on SARS-CoV-2 viral proteins. Borquaye et al. (2020) used in silico methods to demonstrate strong binding energies of cryptospirolepine to critical viral proteins, indicating its potential as a lead compound in antiviral drug discovery.

properties

Product Name

Cryptospirolepine

Molecular Formula

C34H24N4O

Molecular Weight

504.6 g/mol

IUPAC Name

5,19'-dimethylspiro[10H-indolo[3,2-b]quinoline-11,10'-8,19-diazapentacyclo[9.8.1.02,7.08,20.013,18]icosa-1(20),2,4,6,11,13,15,17-octaene]-9'-one

InChI

InChI=1S/C34H24N4O/c1-36-26-16-8-3-11-20(26)19-24-31-29(36)22-13-5-9-17-27(22)38(31)33(39)34(24)23-14-6-10-18-28(23)37(2)30-21-12-4-7-15-25(21)35-32(30)34/h3-19,35H,1-2H3

InChI Key

DRSVXQGELOIOBH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C3C4=C1C5=CC=CC=C5N4C(=O)C36C7=CC=CC=C7N(C8=C6NC9=CC=CC=C98)C

synonyms

cryptospirolepine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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